Cas no 78312-00-2 (2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one)

2-Methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound featuring an oxazolone core substituted with a 4-nitrophenylmethylidene group. This structure imparts reactivity useful in organic synthesis, particularly as a versatile intermediate for constructing more complex molecules. The presence of the nitro group enhances electrophilic character, facilitating nucleophilic substitution or reduction reactions. The oxazolone ring offers a reactive site for further functionalization, making it valuable in pharmaceutical and agrochemical research. Its crystalline form ensures consistent purity and handling stability. This compound is particularly advantageous in applications requiring precise control over molecular architecture, such as the development of bioactive compounds or advanced materials.
2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one structure
78312-00-2 structure
Product name:2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one
CAS No:78312-00-2
MF:C11H8N2O4
MW:232.192222595215
CID:534752
PubChem ID:6516332

2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-
    • 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
    • 2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one
    • ODNSPFZFMYOBLW-UHFFFAOYSA-N
    • 2-methyl-4-(p-nitrobenzylidene)oxazol-5-one
    • 78312-00-2
    • DTXSID20327089
    • 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one
    • CHEMBL4522051
    • NCI60_010057
    • Inchi: InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3
    • InChI Key: ODNSPFZFMYOBLW-UHFFFAOYSA-N
    • SMILES: CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1

Computed Properties

  • Exact Mass: 232.04840674g/mol
  • Monoisotopic Mass: 232.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 84.5Ų
  • XLogP3: 1.7

2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-133064-1.0g
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85%
1g
$656.0 2023-06-07
Enamine
EN300-133064-10.0g
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85%
10g
$2823.0 2023-06-07
Enamine
EN300-133064-1000mg
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85.0%
1000mg
$656.0 2023-09-30
1PlusChem
1P008NH1-500mg
5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-
78312-00-2 85%
500mg
$695.00 2024-04-21
Enamine
EN300-133064-2500mg
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85.0%
2500mg
$1287.0 2023-09-30
Enamine
EN300-133064-5.0g
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85%
5g
$1903.0 2023-06-07
Enamine
EN300-133064-2.5g
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85%
2.5g
$1287.0 2023-06-07
Enamine
EN300-133064-0.25g
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85%
0.25g
$325.0 2023-06-07
Enamine
EN300-133064-0.5g
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85%
0.5g
$512.0 2023-06-07
Enamine
EN300-133064-100mg
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
78312-00-2 85.0%
100mg
$228.0 2023-09-30

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